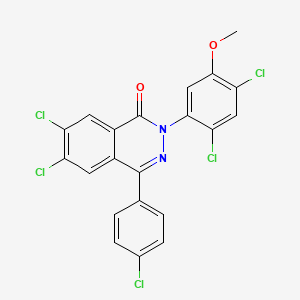

![molecular formula C10H11N3O3 B2672274 [4-(2-Azidoethoxy)phenyl]acetic acid CAS No. 42058-76-4](/img/structure/B2672274.png)

[4-(2-Azidoethoxy)phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-(2-Azidoethoxy)phenyl]acetic acid” is a chemical compound that contains azide groups in its structure . It is a type of polymeric acrylic material . The azide group is a functional group characterized by the formula RN3, where R is an organic group .

Synthesis Analysis

The synthesis of azido compounds often involves the use of copper-catalyzed alkyne/azide reactions . For instance, the synthesis of 2-(2-azidoethoxy)ethyl bromoisobutyrate involves the reaction of 2-(2-chloroethoxy)ethanol with sodium azide .Applications De Recherche Scientifique

Chemical Reactions and Intermediates

[4-(2-Azidoethoxy)phenyl]acetic acid has been studied in various chemical reactions. For example, research on the photolysis and thermolysis of phenyl azide in acetic acid led to the production of various compounds including acetamidophenyl acetates and acetamidophenols. These findings suggest potential applications in synthesizing complex organic compounds (Takeuchi & Koyama, 1982).

Synthesis and Evaluation in Medicinal Chemistry

The compound has been utilized in the synthesis of novel drugs. For instance, the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of nonsteroidal anti-inflammatory drugs (NSAIDs), has been reported, demonstrating its potential in drug development for conditions like ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).

Anti-Inflammatory and Analgesic Potential

Substituted (2-phenoxyphenyl)acetic acids, similar in structure to [4-(2-Azidoethoxy)phenyl]acetic acid, have shown anti-inflammatory activity in research. For example, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid demonstrated significant anti-inflammatory effects with low toxicity (Atkinson et al., 1983).

Antioxidant Activity in Plants

Studies have explored the use of phenyl acetic acid derivatives, similar to [4-(2-Azidoethoxy)phenyl]acetic acid, as antioxidants in plants. These compounds were effective as antioxidants, indicating potential applications in enhancing plant health and growth (Abd et al., 2020).

Electrochemical Reduction Studies

Research on the electrochemical reduction of phenylthioacetic derivatives has provided insights into the production of complex organic compounds such as benzothiazines. This kind of study broadens the understanding of the reactivity and potential applications of [4-(2-Azidoethoxy)phenyl]acetic acid in electrochemical processes (Sicker et al., 1995).

Propriétés

IUPAC Name |

2-[4-(2-azidoethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c11-13-12-5-6-16-9-3-1-8(2-4-9)7-10(14)15/h1-4H,5-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZZDGSHOLHOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

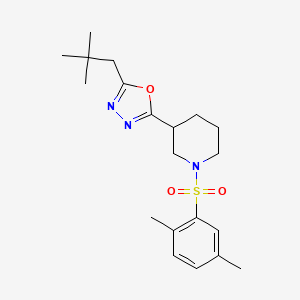

![3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2672193.png)

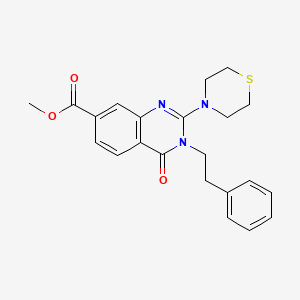

![3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2672197.png)

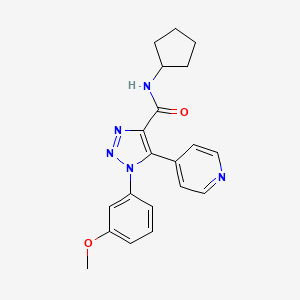

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)

![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2672205.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2672209.png)

![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)

![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2672214.png)